Cyperene
CAS No.: 2387-78-2
Cat. No.: VC20858017
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2387-78-2 |
|---|---|
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | (1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene |
| Standard InChI | InChI=1S/C15H24/c1-10-7-8-15-11(2)5-6-12(9-13(10)15)14(15,3)4/h11-12H,5-9H2,1-4H3/t11-,12-,15+/m1/s1 |
| Standard InChI Key | RTBLDXVIGWSICW-JMSVASOKSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@H]2CC3=C(CC[C@]13C2(C)C)C |
| SMILES | CC1CCC2CC3=C(CCC13C2(C)C)C |
| Canonical SMILES | CC1CCC2CC3=C(CCC13C2(C)C)C |
Introduction
Chemical Structure and Properties
Cyperene, also documented in some literature as α-cyperene, has the molecular formula C₁₅H₂₄ and exhibits the characteristic structural framework of sesquiterpenes . The compound is a volatile organic constituent that contributes to the aromatic profile of plants where it occurs naturally. As a bicyclic sesquiterpene, its molecular structure features a fused ring system that distinguishes it from other related compounds. The formal name in chemical nomenclature is 4-isopropyl-1,6-dimethyl-1,2,3,4,4a,5-hexahydronaphthalene, though it is most commonly referred to simply as cyperene in scientific literature.
Physical and Chemical Characteristics
Natural Sources
Occurrence in Cyperus Species
Cyperene is predominantly found in plants belonging to the Cyperaceae family, with particularly high concentrations in certain Cyperus species . The most significant natural source is Cyperus rotundus (purple nutsedge), where it constitutes a major component of the rhizome essential oil . Another notable source is Cyperus distans, where the essential oil extracted from its rhizomes has been reported to contain cyperene as the predominant component, comprising 47.6% of the total oil composition .
Concentration Variations Across Species
The concentration of cyperene varies considerably across different Cyperus species and even within the same species depending on geographical location and chemotype . Research has documented concentration ranges from as low as 1.6% to as high as 47.6% in various essential oil samples . This variability makes certain plant populations potentially more valuable as natural sources for extraction and isolation of this compound.
Table 1: Cyperene Concentration in Essential Oils from Various Cyperus Species
| Species | Location/Sample | Cyperene Concentration (%) | Reference |
|---|---|---|---|
| C. distans | South Africa | 47.6 | |
| C. rotundus | Sample A | 1.6 | |
| C. rotundus | Sample B | 2.6 | |
| C. rotundus | Previous studies (range) | 7.2-30.9 |
Extraction and Isolation Methods
Hydrodistillation
The primary method for obtaining cyperene from natural sources is hydrodistillation of plant material, particularly rhizomes of Cyperus species . This process involves the distillation of plant material in water, where steam carries the volatile compounds that are subsequently condensed and collected as essential oil. The essential oil obtained through this process can then be subjected to further purification techniques to isolate cyperene.
Industrial Production
On an industrial scale, cyperene production typically involves large-scale cultivation of Cyperus plants followed by extraction of essential oils using hydrodistillation methods. The essential oil is then purified to isolate cyperene through various chromatographic techniques. This method is preferred commercially due to its efficiency in yielding high concentrations of the target compound.
Chemical Reactions and Transformations
Oxidation Reactions
Cyperene can undergo oxidation reactions to form oxygenated derivatives such as cyperol and cyperotundone. These oxidation processes typically employ common oxidizing agents including potassium permanganate and chromic acid under controlled conditions. The resulting oxygenated compounds often exhibit enhanced biological activities compared to the parent compound.
Reduction Reactions
Reduction of cyperene using hydrogen gas in the presence of a palladium catalyst can convert it into more saturated hydrocarbons. These reduction products may exhibit different physical properties and biological activities compared to cyperene itself.
Substitution Reactions
Cyperene can participate in substitution reactions, particularly electrophilic aromatic substitution, to form various derivatives with modified functional groups. These transformations expand the range of potential applications for cyperene-derived compounds in both research and industrial contexts.
Biological Activities
Contribution to Plant Essential Oil Activity
The biological activities of plant essential oils from Cyperaceae species are often attributed to their complex composition, with cyperene playing a significant role due to its substantial presence in many species . The pharmacological and biological properties of Cyperus species, including anticonvulsant, repellent, antifeedant, anti-inflammatory, antipyretic, analgesic, antibacterial, antimutagenic, antioxidant, cytotoxic, and apoptotic activities, may be partially attributed to cyperene along with other constituents .
Comparative Analysis with Related Compounds
Co-occurring Compounds in Essential Oils
Cyperene typically co-occurs with several other terpenes and sesquiterpenes in essential oils from Cyperaceae species . In Cyperus distans, for example, the major components alongside cyperene (47.6%) include α-pinene (18.8%), 1,8-cineole (14.5%), and caryophyllene oxide (7.3%) . In Cyperus rotundus, compounds such as α-cyperone, β-selinene, and α-selinene are frequently found alongside cyperene .
Table 2: Major Components Co-occurring with Cyperene in Essential Oil from Cyperus distans
| Compound | Concentration (%) |
|---|---|
| Cyperene | 47.6 |
| α-pinene | 18.8 |
| 1,8-cineole | 14.5 |
| Caryophyllene oxide | 7.3 |
Table 3: Comparative Composition of Cyperene and Major Components in Various Studies of Cyperus rotundus Essential Oil
| Compound | Concentration Range (%) across Studies |
|---|---|
| Cyperene | 1.6-30.9 |
| α-pinene | 3.0-10.8 |
| β-pinene | 5.3-11.3 |
| α-cyperone | 4.5-38.6 |
| β-selinene | 4.6-18.3 |
| Caryophyllene oxide | 2.6-9.7 |
Current Research and Future Directions
Recent Findings
Recent research has begun to explore the potential anticancer activities of essential oils from Cyperaceae species, with specific interest in the contribution of sesquiterpenes like cyperene to these properties . A 2025 study reviewed the chemical composition, anticancer potential, and biological safety of essential oils obtained from Cyperaceae species, highlighting the role of sesquiterpenes in these activities . This research direction represents a growing interest in natural products as sources of novel therapeutic agents.
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